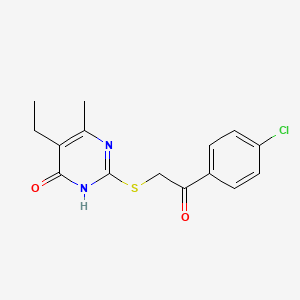
2-((2-(4-chlorophenyl)-2-oxoethyl)thio)-5-ethyl-6-methylpyrimidin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related pyrimidine derivatives involves several key steps, including condensation, cyclization, and substitution reactions. For example, the synthesis of 2,3-dihydro-6-methyl-2-thioxopyrimidin-(1H)-one derivatives through ring-closing cyclization and subsequent reactions to produce various derivatives showcases the complexity and versatility of pyrimidine synthesis techniques Barmaki et al., 2013. These methodologies emphasize the importance of selecting appropriate reagents and conditions to achieve the desired chemical structures.
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives, including their crystallographic analysis, provides essential insights into their chemical behavior. Studies involving single-crystal X-ray diffraction have detailed the molecular geometries of such compounds, shedding light on their conformation and intermolecular interactions Stolarczyk et al., 2018. This analysis is crucial for understanding the compound's stability, reactivity, and potential binding affinities in pharmaceutical applications.
Chemical Reactions and Properties
Pyrimidine derivatives undergo a variety of chemical reactions, demonstrating their reactivity and functional versatility. These reactions include condensation with aldehydes, cyclization through heteroannulation, and substitution reactions leading to further functionalized derivatives Verma et al., 2012. Such chemical transformations are pivotal in synthesizing novel compounds with potential biological activities or material properties.
Physical Properties Analysis
The physical properties of pyrimidine derivatives, such as solubility, melting point, and crystal structure, are integral to their practical applications. For instance, the synthesis and crystal structure determination of derivatives provide valuable data on their physical characteristics, which are essential for their processing, formulation, and application in various domains Ji, 2006.
Chemical Properties Analysis
Understanding the chemical properties, including acidity, basicity, reactivity towards nucleophiles or electrophiles, and stability under different conditions, is crucial for the application of pyrimidine derivatives. Research into the antimicrobial activities of certain novel thiopyrimidin-4(3H)-ones highlights the chemical behavior of these compounds under biological conditions, offering insights into their mechanism of action and potential therapeutic uses Attia et al., 2014.
Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
Synthesis of New Analogues : Compounds related to the chemical structure have been synthesized, aiming for potential biological activity against various diseases. For example, the synthesis of S-DABO and HEPT analogues was explored with the expectation of biological activity against HBV, highlighting the methodological advancements in creating such compounds with potential therapeutic applications (M. T. Aal, 2002).
Antimicrobial Potential : Certain mercapto- and aminopyrimidine derivatives, possibly sharing structural similarities with the compound of interest, have been synthesized and tested for antimicrobial properties. These studies demonstrate the relevance of such compounds in developing new antimicrobial agents (M. El-kerdawy et al., 1990).
Characterization and Application
Electrochromic Polymers : Research has also been conducted on derivatives of related compounds for the development of electrochromic polymers, which have significant applications in display technologies and smart windows. This underscores the versatility of these chemical structures in various scientific applications (B. Sankaran & J. Reynolds, 1997).
Antitumor and Antioxidant Activities : The exploration of novel derivatives for antitumor and antioxidant activities is a critical area of research. Studies have synthesized and evaluated the cytotoxicity of new pyrimidine derivatives, providing insights into their potential use in cancer treatment and prevention of oxidative stress-related diseases (Marcin Stolarczyk et al., 2018).
Chemical Properties and Synthesis Techniques
- Advanced Synthesis Techniques : Innovative synthesis methods, such as the one-pot three-component regioselective synthesis of highly functionalized 4H-thiopyrans, have been developed. These techniques enhance the efficiency of synthesizing complex compounds, offering broader applications in medicinal chemistry and material science (R. K. Verma et al., 2012).
Propiedades
IUPAC Name |
2-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-5-ethyl-4-methyl-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O2S/c1-3-12-9(2)17-15(18-14(12)20)21-8-13(19)10-4-6-11(16)7-5-10/h4-7H,3,8H2,1-2H3,(H,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZDOYCCBGGDIEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=C(NC1=O)SCC(=O)C2=CC=C(C=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((2-(4-chlorophenyl)-2-oxoethyl)thio)-5-ethyl-6-methylpyrimidin-4(3H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

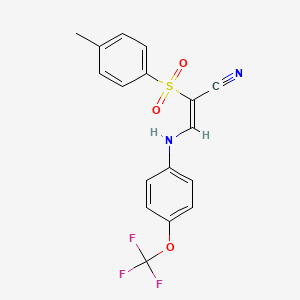
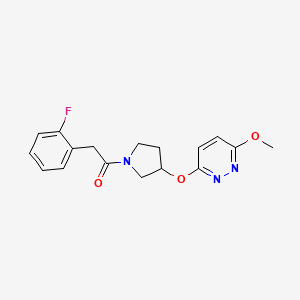



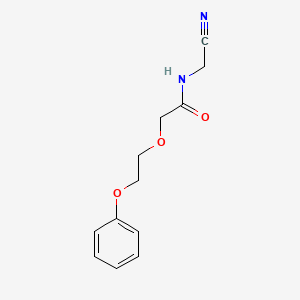

![3-((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl)-1-methylpyridin-2(1H)-one](/img/structure/B2489301.png)
![2-(1-(tert-butyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(2,4-difluorophenyl)acetamide](/img/structure/B2489302.png)

![2-Chloro-N-[(5-cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]propanamide](/img/structure/B2489306.png)
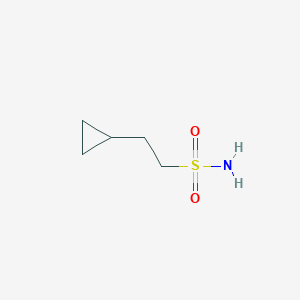

![7-Methoxy-N-[(2-methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-1-benzofuran-2-carboxamide](/img/structure/B2489311.png)